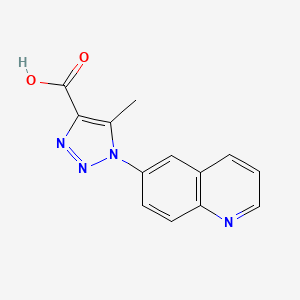

5-methyl-1-(quinolin-6-yl)-1H-1,2,3-triazole-4-carboxylic acid

CAS No.: 1269151-91-8

Cat. No.: VC3182151

Molecular Formula: C13H10N4O2

Molecular Weight: 254.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1269151-91-8 |

|---|---|

| Molecular Formula | C13H10N4O2 |

| Molecular Weight | 254.24 g/mol |

| IUPAC Name | 5-methyl-1-quinolin-6-yltriazole-4-carboxylic acid |

| Standard InChI | InChI=1S/C13H10N4O2/c1-8-12(13(18)19)15-16-17(8)10-4-5-11-9(7-10)3-2-6-14-11/h2-7H,1H3,(H,18,19) |

| Standard InChI Key | YYMATLXQAMEGDV-UHFFFAOYSA-N |

| SMILES | CC1=C(N=NN1C2=CC3=C(C=C2)N=CC=C3)C(=O)O |

| Canonical SMILES | CC1=C(N=NN1C2=CC3=C(C=C2)N=CC=C3)C(=O)O |

Introduction

Chemical Identity and Properties

5-Methyl-1-(quinolin-6-yl)-1H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound composed of a quinoline ring system connected to a triazole ring with a carboxylic acid functional group. It features a distinctive molecular structure that contributes to its chemical and potential biological properties. The compound has been assigned various identifiers in chemical databases and literature, facilitating its tracking and identification in research contexts.

The basic properties and identifiers of the compound are summarized in Table 1:

| Property | Value |

|---|---|

| CAS Number | 1269151-91-8 |

| Molecular Formula | C₁₃H₁₀N₄O₂ |

| Molecular Weight | 254.24 g/mol |

| IUPAC Name | 5-methyl-1-quinolin-6-yltriazole-4-carboxylic acid |

| Standard InChI | InChI=1S/C13H10N4O2/c1-8-12(13(18)19)15-16-17(8)10-4-5-11-9(7-10)3-2-6-14-11/h2-7H,1H3,(H,18,19) |

| Standard InChIKey | YYMATLXQAMEGDV-UHFFFAOYSA-N |

| SMILES | CC1=C(N=NN1C2=CC3=C(C=C2)N=CC=C3)C(=O)O |

| PubChem Compound ID | 50987691 |

The compound contains multiple nitrogen atoms in its structure, which influence its basicity, hydrogen bonding capabilities, and potential interaction with biological targets. The carboxylic acid group provides an acidic functionality that can participate in salt formation and various chemical transformations. The methyl substituent on the triazole ring affects the electronic properties and lipophilicity of the molecule.

Structural Features

The compound consists of three main structural components:

-

A quinoline ring system (fused benzene and pyridine rings)

-

A 1,2,3-triazole ring with a methyl substituent at the 5-position

-

A carboxylic acid group at the 4-position of the triazole ring

The connection between the quinoline and triazole rings occurs at the 6-position of the quinoline and the 1-position of the triazole, creating a distinctive molecular architecture that influences its three-dimensional conformation and potential biological interactions.

Synthetic Methodologies

The synthesis of 5-methyl-1-(quinolin-6-yl)-1H-1,2,3-triazole-4-carboxylic acid typically involves specialized chemical procedures that build on established methods for creating triazole derivatives. The literature suggests several potential synthetic routes based on reactions documented for similar compounds.

Click Chemistry Approach

The primary synthetic route for 1,2,3-triazole derivatives typically employs the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, which represents a cornerstone of click chemistry. This approach offers a versatile method for forming 1,2,3-triazoles with high regioselectivity. For the synthesis of 5-methyl-1-(quinolin-6-yl)-1H-1,2,3-triazole-4-carboxylic acid, this would likely involve:

-

Preparation of a 6-azidoquinoline derivative

-

Reaction with ethyl acetoacetate under copper catalysis

-

Subsequent hydrolysis of the ester to yield the carboxylic acid

This methodology aligns with established procedures for related triazole derivatives as documented in the literature .

Structural Characterization

While specific spectroscopic data for 5-methyl-1-(quinolin-6-yl)-1H-1,2,3-triazole-4-carboxylic acid is limited in the provided search results, structural characterization of related compounds can offer insights. For instance, crystallographic data for the related compound {5-Methyl-1-[8-(trifluoromethyl)quinolin-4-yl]-1H-1,2,3-triazol-4-yl}(morpholino)methanone reveals important structural features that may be partially applicable to our target compound.

Crystallographic Features of Related Compounds

In related compounds, the dihedral angle between the pyridine ring and the fused benzene ring in the quinoline moiety has been observed to be approximately 4.50° in some cases, indicating near planarity of the quinoline system . The triazole ring in similar structures has been found to make dihedral angles of 54.48° with the pyridine ring and 57.91° with the benzene ring . These conformational features are likely influenced by electronic factors and steric considerations, which may vary based on substituents and connection points.

For the target compound 5-methyl-1-(quinolin-6-yl)-1H-1,2,3-triazole-4-carboxylic acid, the connection at the 6-position of quinoline (rather than the 4-position as in the related compound) would likely yield different dihedral angles and spatial arrangements. These structural differences could significantly impact the compound's properties and potential biological activities.

Derivatives and Transformations

The carboxylic acid functionality in 5-methyl-1-(quinolin-6-yl)-1H-1,2,3-triazole-4-carboxylic acid presents opportunities for further chemical transformations and the creation of various derivatives. Based on documented reactions of similar compounds, several potential transformations can be anticipated:

Conversion to Acid Chloride

The carboxylic acid can be converted to an acid chloride using reagents such as thionyl chloride (SOCl₂) in an appropriate solvent like chloroform. This transformation creates a more reactive intermediate that can facilitate further functionalization . The reaction typically proceeds as follows:

5-Methyl-1-(quinolin-6-yl)-1H-1,2,3-triazole-4-carboxylic acid + SOCl₂ → 5-Methyl-1-(quinolin-6-yl)-1H-1,2,3-triazole-4-carbonyl chloride + SO₂ + HCl

Amide Formation

The acid chloride intermediate can react with various amines to form amide derivatives, as demonstrated with the synthesis of morpholine derivatives of related compounds . For example:

5-Methyl-1-(quinolin-6-yl)-1H-1,2,3-triazole-4-carbonyl chloride + Morpholine → {5-Methyl-1-(quinolin-6-yl)-1H-1,2,3-triazol-4-yl}(morpholino)methanone

This approach enables the development of a library of derivatives with potentially diverse biological activities.

Structure-Activity Relationships

Understanding the structure-activity relationships (SAR) of 5-methyl-1-(quinolin-6-yl)-1H-1,2,3-triazole-4-carboxylic acid requires examining how specific structural features contribute to potential biological activities. Several key structural elements merit consideration:

Role of the Triazole Ring

The 1,2,3-triazole ring serves as more than just a linking group between the quinoline and carboxylic acid moieties. It contributes to the compound's pharmacophoric profile through:

-

Providing hydrogen bond acceptor sites through its nitrogen atoms

-

Introducing specific electronic effects that influence the reactivity of the carboxylic acid group

-

Creating a rigid structural element that constrains the molecule's conformational freedom

Significance of the Carboxylic Acid Group

The carboxylic acid functionality is likely crucial for potential biological activities, as it:

-

Provides an acidic hydrogen that can participate in hydrogen bonding with target receptors

-

Enables ionic interactions with positively charged amino acid residues in proteins

-

Serves as a site for metabolic transformations in biological systems

-

Can be modified to create various derivatives with altered pharmacological profiles

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume